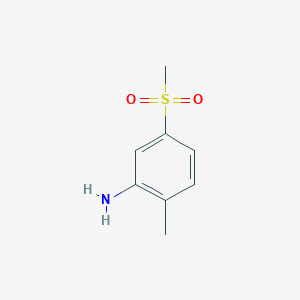

2-Methyl-5-(methylsulfonyl)aniline

Übersicht

Beschreibung

2-Methyl-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a methylsulfonyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-5-(methylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of 2-methylaniline (o-toluidine) followed by methylation. The reaction typically proceeds as follows:

Sulfonation: 2-Methylaniline is treated with sulfuric acid to introduce the sulfonyl group.

Methylation: The resulting sulfonated product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(methylsulfonyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(methylsulfonyl)aniline involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric properties, impacting its overall behavior in chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-5-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

2-Methyl-5-(methylamino)aniline: Contains a methylamino group instead of a methylsulfonyl group.

2-Methyl-5-(methylcarbamoyl)aniline: Features a methylcarbamoyl group in place of the methylsulfonyl group.

Uniqueness

2-Methyl-5-(methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Biologische Aktivität

2-Methyl-5-(methylsulfonyl)aniline, an organic compound with the molecular formula C8H11NO2S, is a derivative of aniline characterized by a methyl group at the second position and a methylsulfonyl group at the fifth position. This compound has garnered interest due to its potential biological activities, including its role in various chemical reactions and its applications in medicinal chemistry.

The synthesis of this compound typically involves sulfonation of 2-methylaniline followed by methylation. The general reaction pathway is as follows:

- Sulfonation : Treating 2-methylaniline with sulfuric acid introduces the sulfonyl group.

- Methylation : The sulfonated product is then methylated using methyl iodide in the presence of a base like potassium carbonate.

The biological activity of this compound can be attributed to its structural features, particularly the sulfonyl group which can participate in hydrogen bonding and influence the compound's reactivity and binding affinity. The methyl group affects steric properties, which may enhance its interaction with biological targets.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzymes or metabolic pathways .

Enzyme Interactions

Research has demonstrated that this compound can interact with various enzymes, potentially influencing metabolic pathways. Its ability to form hydrogen bonds enhances its binding to enzyme active sites, which may lead to inhibition or modulation of enzyme activity .

Study on Antibacterial Activity

A study published in ACS Infectious Diseases explored the antibacterial properties of sulfonamide derivatives, highlighting that compounds similar to this compound showed significant inhibition against Gram-positive bacteria. The study emphasized structure-activity relationships (SAR), indicating that modifications to the sulfonyl group could enhance antibacterial efficacy .

Toxicological Assessment

Toxicological evaluations have classified this compound as harmful if swallowed, with acute toxicity noted in laboratory settings. This necessitates careful handling and consideration of safety protocols during research and application .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Aniline derivative | Antimicrobial, enzyme interaction | Unique due to methylsulfonyl group |

| 2-Methyl-5-(methylthio)aniline | Aniline derivative | Moderate antimicrobial activity | Methylthio group instead of sulfonyl |

| 2-Methyl-5-(methylamino)aniline | Aniline derivative | Potentially lower activity | Methylamino group substitution |

Eigenschaften

IUPAC Name |

2-methyl-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZREHYXQNAPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.